Product packaging for Diethylglyoxime(Cat. No.:CAS No. 4437-52-9)

Diethylglyoxime

Cat. No.: B1655891
CAS No.: 4437-52-9
M. Wt: 144.17
InChI Key: DFTMMVSDKIXUIX-KQQUZDAGSA-N
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Description

Overview of Vic-Dioxime Ligands in Coordination Chemistry

Vicinal (vic)-dioximes are a class of organic compounds characterized by the presence of two oxime (=NOH) functional groups on adjacent carbon atoms. These compounds are of significant interest in coordination chemistry due to their remarkable ability to act as chelating agents, forming highly stable complexes with various transition metal ions. iaset.usnih.gov Since the early 20th century, vic-dioximes have been extensively utilized as analytical reagents and as models for biological systems. researchgate.net

The coordinating ability of vic-dioximes is heavily influenced by the spatial arrangement of the two oxime groups. These compounds can exist as three stereoisomers: anti-(E,E), amphi-(E,Z), and syn-(Z,Z). The anti-(E,E) isomer is the most common and is primarily responsible for the typical N,N-chelation coordination mode that leads to the formation of stable, square-planar metal complexes. researchgate.net In this arrangement, the two nitrogen atoms from the oxime groups bind to a central metal ion, forming a five-membered ring. Vic-dioximes can coordinate to metals in their molecular, monodeprotonated, or bis-deprotonated forms. researchgate.net

Historical Context and Significance of Diethylglyoxime in Chemical Research

The field of vic-dioxime chemistry was pioneered by the Russian chemist Lev Aleksandrovich Chugaev, who in 1905, discovered that dimethylglyoxime (B607122) (DMG) could be used as an exceptionally sensitive and specific reagent for the detection and gravimetric analysis of nickel(II). wikipedia.org This discovery was a landmark in analytical chemistry, introducing one of the first selective organic reagents for a metal ion. vedantu.combyjus.com

Following Chugaev's foundational work, research expanded to include a variety of other vic-dioximes, including this compound (H₂deg), to explore how modifications to the ligand's side chains affect the properties of the resulting metal complexes. vedantu.compw.live this compound, the dioxime derivative of 3,4-hexanedione, emerged as part of this broader investigation. Its significance lies not only in its role as an analytical reagent but also in its use in synthesizing coordination complexes with unique structural and magnetic properties. For instance, research has been conducted on the synthesis and characterization of dinuclear copper(II) complexes of this compound, demonstrating its utility in the study of magneto-structural correlations in coordination chemistry.

Structural Basis for Coordination Properties of this compound

The coordinating power of this compound is rooted in its molecular structure. Like other vic-dioximes, it acts as a bidentate ligand, meaning each molecule can bind to a central metal ion at two points. vedantu.com These donor sites are the two nitrogen atoms of the oxime groups.

Properties and Complexes of this compound

The physical and chemical properties of this compound dictate its behavior as a ligand. Its coordination with various transition metals has been a subject of study, revealing interesting structural arrangements.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₆H₁₂N₂O₂
Molar Mass 144.17 g/mol
IUPAC Name Hexane-3,4-dione dioxime
Appearance Crystalline solid
Melting Point 185-187 °C
CAS Number 4091-88-1

Table 2: Representative Metal Complexes of this compound

Complex FormulaMetal IonCommon Name/AbbreviationStructural Features
[{Cu(Hdeg)₂}₂]Copper(II)Bis(diethylglyoximato)copper(II) dimerCentrosymmetric dinuclear structure where each copper atom is five-coordinate with four nitrogen atoms in the basal plane and an oximate-oxygen atom from the other unit in the apical position.
Ni(Hdeg)₂Nickel(II)Bis(diethylglyoximato)nickel(II)Assumed to form a characteristic red, square-planar complex analogous to the well-known dimethylglyoxime complex. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B1655891 Diethylglyoxime CAS No. 4437-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4437-52-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17

IUPAC Name

(NE)-N-[(4E)-4-hydroxyiminohexan-3-ylidene]hydroxylamine

InChI

InChI=1S/C6H12N2O2/c1-3-5(7-9)6(4-2)8-10/h9-10H,3-4H2,1-2H3/b7-5+,8-6+

InChI Key

DFTMMVSDKIXUIX-KQQUZDAGSA-N

SMILES

CCC(=NO)C(=NO)CC

Isomeric SMILES

CC/C(=N\O)/C(=N/O)/CC

Canonical SMILES

CCC(=NO)C(=NO)CC

Synonyms

diethylglyoxime

Origin of Product

United States

Synthetic Methodologies and Ligand Modification of Diethylglyoxime

Synthetic Routes for Diethylglyoxime

The preparation of this compound can be achieved through several synthetic pathways, with the most common methods involving the reaction of α-diketones or α-haloketones with a source of hydroxylamine (B1172632).

Preparation from α-Diketones and Hydroxylamine

The most direct and widely utilized method for the synthesis of this compound involves the condensation reaction between the α-diketone, 3,4-hexanedione, and hydroxylamine. rsc.org This reaction is typically carried out by treating the diketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid. arpgweb.comnih.govorientjchem.org The base facilitates the formation of the free hydroxylamine, which then nucleophilically attacks the carbonyl carbons of the diketone. The reaction proceeds in a stepwise manner, first forming the monoxime intermediate, which then undergoes a second oximation to yield the final this compound product.

The general reaction can be represented as follows:

CH₃CH₂COCOCH₂CH₃ + 2 NH₂OH·HCl → CH₃CH₂C(NOH)C(NOH)CH₂CH₃ + 2 H₂O + 2 HCl

The reaction conditions, such as temperature, solvent, and the nature of the base, can influence the reaction rate and the purity of the resulting this compound. While specific data for this compound is not extensively tabulated in readily available literature, the principles are analogous to the well-documented synthesis of dimethylglyoxime (B607122). rsc.orgrsc.org

Starting Material Reagents General Conditions Product
3,4-HexanedioneHydroxylamine hydrochloride, Base (e.g., Pyridine (B92270), Sodium Hydroxide)Stirring at moderate temperatures (e.g., 50 °C) in a suitable solvent (e.g., ethanol, water)This compound

Table 1: General Synthesis of this compound from an α-Diketone

Alternative Synthetic Approaches (e.g., from α-Haloketones)

Derivatization and Structural Modification of this compound

The modification of the this compound structure is a key area of research aimed at tuning its properties for specific applications, particularly in the realm of coordination chemistry. By introducing different substituents, the electronic and steric characteristics of the ligand can be precisely controlled.

Introduction of Substituents for Electronic and Steric Tuning

The electronic properties of the this compound ligand can be modulated by introducing electron-donating or electron-withdrawing groups onto the ligand framework. rsc.orgnih.gov For instance, the introduction of electron-donating groups, such as alkyl groups, can increase the electron density on the nitrogen atoms of the oxime groups, thereby enhancing the ligand's ability to coordinate to metal ions. nih.gov Conversely, the incorporation of electron-withdrawing groups can decrease the electron density, which can influence the stability and reactivity of the resulting metal complexes. nih.govkyoto-u.ac.jp

Steric effects, which relate to the size and spatial arrangement of substituents, also play a crucial role in the coordination chemistry of this compound. rsc.orgresearchgate.net By introducing bulky substituents, the coordination environment around the metal center can be altered, potentially leading to changes in the geometry and stability of the resulting complexes. This steric hindrance can also influence the selectivity of the ligand for different metal ions. rsc.org The tuning of both electronic and steric factors is a powerful tool for designing ligands with tailored properties for applications in catalysis, sensing, and materials science. chemrxiv.orgnih.gov

Modification Strategy Effect on Ligand Properties Potential Application
Introduction of Electron-Donating GroupsIncreased electron density on N atoms, stronger coordinationEnhanced stability of metal complexes
Introduction of Electron-Withdrawing GroupsDecreased electron density on N atomsModified reactivity of metal complexes
Introduction of Bulky SubstituentsIncreased steric hindrance around the metal centerControl of coordination geometry and selectivity

Table 2: Strategies for Tuning this compound Properties

Synthesis of Symmetrical and Unsymmetrical Glyoxime (B48743) Analogues

The synthesis of both symmetrical and unsymmetrical analogues of this compound allows for a greater diversity in ligand design. Symmetrical analogues, where the two ethyl groups are replaced by other identical alkyl or aryl groups, can be synthesized using methods similar to those for this compound, starting from the corresponding symmetrical α-diketone. rsc.org

The synthesis of unsymmetrical glyoximes, where the two substituents on the glyoxime core are different, presents a greater synthetic challenge but offers the potential for more finely tuned ligand properties. organic-chemistry.org One approach to unsymmetrical glyoximes involves the stepwise oximation of an unsymmetrical α-diketone. By carefully controlling the reaction conditions, it is possible to first form a monoxime intermediate, which can then be reacted with a different hydroxylamine derivative. Another strategy involves the use of precursors that already contain one of the desired substituents. The ability to create unsymmetrical glyoxime ligands opens up possibilities for developing catalysts with specific activities and selectivities, as well as materials with unique electronic and photophysical properties. researchgate.net

Coordination Chemistry of Diethylglyoxime Complexes

Metal Chelation and Complex Formation Principles

The formation of complexes between diethylglyoxime and metal ions is governed by the principles of chelation, where the ligand binds to a central metal ion at two or more points, forming a ring structure. This multidentate coordination leads to enhanced stability of the resulting complex, a phenomenon known as the chelate effect.

Chelation Mechanism and Donor Atom Preferences

This compound, analogous to its well-studied counterpart dimethylglyoxime (B607122) (DMG), acts as a chelating agent, typically after the loss of a proton (deprotonation). The chelation primarily occurs through the two nitrogen atoms of the oxime groups (=N-OH). wikipedia.orgscispace.com These nitrogen atoms possess lone pairs of electrons that can be donated to a metal ion, forming coordinate covalent bonds. The resulting complex is stabilized by the formation of a five-membered ring containing the metal atom.

The general preference for nitrogen as the donor atom is a key characteristic of glyoxime (B48743) ligands. While the oxygen atoms of the hydroxyl groups are involved in intramolecular hydrogen bonding within the complex, which further stabilizes the structure, the primary coordination to the metal center is through the nitrogen atoms. nih.gov

Denticity and Coordination Modes (e.g., Bidentate, Tetradentate Bridging)

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. This compound most commonly acts as a bidentate ligand, where both nitrogen atoms of a single deprotonated this compound molecule coordinate to the same metal ion. nih.gov This is the predominant coordination mode in the formation of square planar complexes, such as with nickel(II), where two this compound ligands surround the central metal ion. In this arrangement, the two ligands are held together by strong intramolecular hydrogen bonds between the oxime groups of adjacent ligands. wikipedia.org

While less common, the potential for tetradentate bridging coordination exists, particularly in the formation of polynuclear complexes. In such a scenario, a single this compound ligand could theoretically bridge two metal centers. However, detailed structural elucidation of such complexes involving this compound is not extensively documented. The concept of bridging ligands, which connect two or more metal ions, is a well-established principle in coordination chemistry. nih.govyoutube.comyoutube.com For instance, in some copper(II) complexes with dimethylglyoxime, bridging structures have been observed where the oxime group of one complex unit coordinates to the copper ion of an adjacent unit. nih.gov

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of coordination compounds involving this compound can be achieved through various methods, leading to the formation of either homoleptic or heteroleptic complexes.

Synthesis of Homoleptic and Heteroleptic Complexes

Homoleptic complexes are those in which a central metal ion is coordinated to only one type of ligand. A classic example is the synthesis of bis(diethylglyoximato)nickel(II), which can be prepared by reacting a nickel(II) salt with an alcoholic solution of this compound in the presence of a base like ammonia (B1221849) or sodium hydroxide (B78521) to facilitate deprotonation of the ligand. mdpi.comyoutube.com The resulting complex is typically a brightly colored precipitate.

Heteroleptic complexes , on the other hand, contain a central metal ion coordinated to more than one type of ligand. The synthesis of such complexes with this compound can be achieved by introducing other ligands, such as pyridine (B92270), into the coordination sphere. For example, a heteroleptic complex could be synthesized by reacting a pre-formed bis(diethylglyoximato)metal complex with a solution of pyridine. Transition metal pyridine complexes are a well-known class of coordination compounds. wikipedia.org

Solvo-thermal Synthesis Techniques

Solvothermal synthesis is a method used to prepare crystalline materials from substances in a heated and pressurized solvent. This technique is widely employed in the synthesis of metal-organic frameworks (MOFs). nih.govresearchgate.netnih.govyoutube.com While the application of solvothermal methods to specifically synthesize this compound complexes is not extensively reported, the general principles can be applied. By reacting a metal salt and this compound in a suitable solvent within a sealed vessel at elevated temperatures, it is possible to obtain crystalline coordination polymers or discrete complexes of this compound. The choice of solvent and temperature can significantly influence the final product's structure and properties.

Spectroscopic Characterization

The characterization of this compound complexes relies heavily on various spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of this compound to a metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N and N-O bonds are observed. For instance, in bis(dimethylglyoximato)nickel(II), the C=N stretching vibration shifts to a higher frequency, while new bands corresponding to the Ni-N bond appear in the low-frequency region. mdpi.comrsc.org The presence of a broad band in the O-H stretching region can indicate intramolecular hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound complexes typically show intense absorption bands in the UV region due to π-π* transitions within the ligand and charge-transfer bands (ligand-to-metal or metal-to-ligand). semanticscholar.org In the case of transition metal complexes with d-electrons, d-d transitions may be observed as weaker absorption bands in the visible region, which are responsible for the color of the complexes. researchgate.netresearchgate.netresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic this compound complexes, such as those of Ni(II) and Pd(II). nih.gov In the ¹H NMR spectrum, the chemical shifts of the ethyl protons of the ligand will be affected by coordination to the metal. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted due to the influence of the unpaired electrons, providing different types of structural and electronic information.

Data Tables

Table 1: Representative IR Spectroscopic Data for a Homoleptic Nickel(II) Glyoxime Complex

Functional GroupFree Ligand (approx. cm⁻¹)Coordinated Ligand (approx. cm⁻¹)
O-H stretch (H-bonded)-~3200 (broad)
C-H stretch (ethyl)~2980~2980
C=N stretch~1620~1570
N-O stretch~980~1240, ~1100
Ni-N stretch-~520
Data is illustrative and based on typical values for bis(glyoximato)nickel(II) complexes. mdpi.comrsc.org

Table 2: Illustrative UV-Vis Absorption Data for this compound Complexes

Complex TypeMetal IonSolventλmax (nm) (Transition)
HomolepticNi(II)Chloroform (B151607)~380 (Ligand-to-Metal Charge Transfer)
HomolepticCu(II)DMSO~550 (d-d transition)
Heteroleptic (with Pyridine)Ni(II)Ethanol~400 (Mixed transitions)
These values are representative and can vary based on the specific complex and solvent. semanticscholar.orgresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a complex. nih.govhoriba.com It provides direct information on the functional groups of the this compound ligand and how their vibrational frequencies are altered upon coordination to a metal center.

In the FT-IR spectrum of a glyoxime ligand, key vibrational bands include the O-H stretch, the C=N stretch, the N-O stretch, and various C-H bending and stretching modes from the ethyl groups. Upon complexation, significant shifts in these bands are observed, which serve as diagnostic indicators of coordination.

C=N Stretching Vibration: The C=N stretching frequency in the free ligand is typically observed in the region of 1620-1640 cm⁻¹. Upon coordination to a metal ion through the nitrogen atoms, this band often shifts to a lower frequency (wavenumber). This shift is indicative of the donation of electron density from the nitrogen atoms to the metal center, which weakens the C=N double bond.

N-O Stretching Vibration: The N-O stretching vibration is sensitive to the coordination environment. In metal-glyoxime complexes, two distinct N-O bands are often observed, corresponding to the protonated and deprotonated oxime groups. The deprotonated N-O⁻ group involved in bonding typically shows a stretching frequency at a higher wavenumber compared to the protonated N-O-H group.

O-H···O Hydrogen Bonding: A characteristic feature of square planar bis(glyoximato) complexes, such as those with Ni(II), is the presence of strong intramolecular hydrogen bonds between the oxime groups of the two ligands. This is often manifested as a broad and weak O-H stretching band in the IR spectrum. In some cases, a very strong, broad band in the lower frequency region (e.g., near 900 cm⁻¹) has been identified as the O-H-O stretching mode in nickel complexes. researchgate.net

Metal-Nitrogen (M-N) Vibration: The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to new vibrational modes at lower frequencies, typically in the far-IR region (below 600 cm⁻¹). These M-N stretching vibrations provide direct evidence of coordination.

Raman spectroscopy offers complementary information. horiba.comresearchgate.net Vibrations of the C=N bonds and the skeletal framework of the ligand are often strongly Raman active. researchgate.net The technique is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov

Table 1: Representative Vibrational Frequencies (cm⁻¹) for Glyoxime Complexes Data is often based on the dimethylglyoxime (Hdmg) analogue.

Vibration ModeFree Ligand (approx.)Metal Complex (approx.)Assignment Rationale
ν(O-H)~3250 (broad)~2400-3000 (very broad, weak) or absentShift and broadening due to strong intramolecular H-bonding.
ν(C=N)~1630~1570-1590Lowering of frequency upon coordination to the metal.
ν(N-O)~980~1240 (coordinated), ~1100 (protonated)Increase in frequency for the deprotonated, coordinated N-O bond.
δ(O-H···O)-~900Appears in complexes with strong intramolecular H-bonds. researchgate.net
ν(M-N)-~400-550New band appearing upon formation of the metal-ligand bond.
Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) probes the electronic transitions within a molecule and is used to study the d-orbitals of the metal center and charge-transfer transitions between the metal and the ligand. scirp.org The spectra of this compound complexes typically exhibit intense bands in the ultraviolet region and, for d-block metals, potentially weaker bands in the visible region.

Ligand-Centered Transitions: this compound itself displays strong absorptions in the UV region, which are attributed to π→π* and n→π* transitions within the oxime and C=N chromophores. In the spectra of the complexes, these bands are often still present but may be shifted in energy. For instance, a heterotrimetallic dimethylglyoxime complex showed intense ligand-centered n→σ* and π→π* transitions at 218 nm and 272 nm, respectively. imist.ma

Charge-Transfer Transitions: More diagnostically significant are the charge-transfer bands.

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. They are common in complexes with electron-rich ligands and metals in higher oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): These transitions occur from a filled metal d-orbital to an empty π* orbital on the ligand. They are favored by metals in low oxidation states and ligands with low-lying acceptor orbitals. In some Ni(II)-dimethylglyoxime complexes, an intense peak observed around 574 nm has been attributed to MLCT transitions. researchgate.net

d-d Transitions: For transition metal complexes, absorptions in the visible or near-IR region can often be assigned to electronic transitions between the d-orbitals of the metal ion (d-d transitions). These bands are typically much weaker than charge-transfer or ligand-centered bands. Their position and number provide information about the coordination geometry (e.g., square planar, octahedral) and the ligand field strength. For a high-spin Cu(II) center in a distorted square pyramidal geometry, a broad, low-intensity d-d transition was observed in the near-infrared region around 1200 nm. imist.ma

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to assign the observed electronic transitions. For a series of M(Hdmg)₂ complexes (M = Ni, Pd, Pt), calculations revealed absorptions in the 180 to 350 nm range, which were red-shifted along the series Ni-Pd-Pt. semanticscholar.org

Table 2: Typical Electronic Absorption Data for M(II)-Glyoxime Complexes Data based on dimethylglyoxime (Hdmg) and other analogues.

Complex TypeWavelength (λ_max)Molar Absorptivity (ε)AssignmentReference
[Ni(Hdmg)₂] in CHCl₃253 nm, 328 nm, 373 nm-π→π, d-π, MLCT semanticscholar.org
[Ni(Hdmg)₂] film408 nm, 540 nm-d→π* transitions researchgate.net
[Pt(Hdmg)₂] in DMSO350 nm2835 M⁻¹cm⁻¹HOMO-1→LUMO / HOMO→LUMO semanticscholar.org
Cu(II) macrocycle~1200 nmLowd-d transition imist.ma
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy is a fundamental technique for characterizing diamagnetic metal complexes in solution, providing detailed information about the molecular structure. nih.gov

¹H NMR: The proton NMR spectrum of free this compound would show characteristic signals for the oxime protons (-OH), and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups. Upon formation of a diamagnetic complex, such as with Ni(II), Pd(II), or Pt(II), distinct changes are observed. The signal for the acidic oxime proton is significantly affected by the strong intramolecular hydrogen bonding in square planar complexes, often appearing as a very downfield singlet. The signals for the ethyl group protons will also shift upon coordination, reflecting the change in the electronic environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the ligand. spectrabase.com The most significant shifts are typically observed for the sp²-hybridized carbon atoms of the C=N bonds. Upon coordination, the resonance for these carbons shifts, indicating a change in electron density at the carbon atoms as a result of metal binding to the adjacent nitrogen atoms. The signals for the ethyl group carbons are also affected, though usually to a lesser extent.

Multinuclear NMR: For complexes containing NMR-active metal isotopes (e.g., ¹⁹⁵Pt or ¹⁰⁵Pd), multinuclear NMR can provide direct evidence of metal-ligand bonding through the observation of metal-ligand coupling constants. For instance, in platinum complexes, coupling between the ¹⁹⁵Pt nucleus and the ¹H or ¹³C nuclei of the ligand can be observed.

While detailed NMR data for this compound complexes are not abundant in the provided literature, studies on analogous tetrazole complexes with a Co(DH)₂ (where DH is the dimethylglyoxime monoanion) core have utilized ¹³C and ¹⁵N NMR to analyze substituent effects and electron density. scispace.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Diamagnetic M(II)(diethylglyoximate)₂ Complex Hypothetical data based on principles and related structures.

NucleusGroupExpected Chemical Shift (ppm)Remarks
¹HO-H···O> 16.0Very downfield due to strong intramolecular H-bond.
¹H-CH₂-2.5 - 3.5 (quartet)Shifted from free ligand position upon complexation.
¹H-CH₃1.0 - 1.5 (triplet)Shifted from free ligand position upon complexation.
¹³CC=N150 - 160Significant shift upon coordination.
¹³C-CH₂-15 - 25Less pronounced shift.
¹³C-CH₃8 - 15Less pronounced shift.
Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and confirm the composition of complexes. dtic.mil Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing intact coordination complexes from solution. dtic.milnih.gov

In ESI-MS, complexes are typically observed as protonated molecules [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺. The isotopic pattern of the molecular ion peak is crucial for confirming the presence and identity of the metal ion. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the complex with high confidence.

Fragmentation analysis (MS/MS) can provide structural information by inducing the breakdown of the complex in the gas phase. yorku.ca Common fragmentation pathways for glyoxime complexes might include the loss of axial ligands (if present), or fragmentation of the glyoxime ligand itself. Studies on related cobalt(III) dimethylglyoximato complexes have shown that the fragmentation patterns can reveal the relative strength of the bonds within the complex; for instance, stronger attachment of the dimethylglyoximato chelate compared to other ligands was inferred from the fragment intensities. scispace.com

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified solid sample. This fundamental technique is crucial for verifying the empirical formula of a newly synthesized complex. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the stoichiometry of the complex, including the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules of crystallization. researchgate.netimist.ma

Table 4: Example of Elemental Analysis Data Presentation for a Hypothetical [Ni(C₆H₁₁N₂O₂)₂] Complex

ElementCalculated (%)Found (%)
Carbon (C)42.2642.18
Hydrogen (H)6.506.55
Nitrogen (N)16.4216.35

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ijmra.usmdpi.com It is used to study the thermal stability of complexes and to identify decomposition pathways.

The TGA curve (thermogram) plots mass percentage versus temperature. Steps in the curve correspond to mass loss events, such as the loss of solvent molecules (dehydration/desolvation), the decomposition of ligands, or the final conversion of the complex to a stable metal oxide. researchgate.net

For a typical this compound complex, a TGA thermogram might show:

An initial weight loss at a lower temperature (e.g., < 150 °C), corresponding to the removal of lattice or coordinated water molecules.

A region of thermal stability where no mass loss occurs. The temperature at which major decomposition begins is an indicator of the complex's stability.

One or more sharp weight loss steps at higher temperatures, corresponding to the thermal decomposition of the organic glyoxime ligands. researchgate.net

A final, stable plateau corresponding to the mass of the remaining inorganic residue, which is often a metal oxide. ijmra.us

The percentage of the final residue can be compared to the theoretical percentage for the corresponding metal oxide, further confirming the composition of the original complex.

Structural Elucidation and Supramolecular Interactions

For this compound complexes with d⁸ metals like Ni(II), Pd(II), and Pt(II), a square planar coordination geometry is typically observed. A key structural feature is the formation of two strong intramolecular O-H···O hydrogen bonds between the two coordinated glyoximate ligands. These hydrogen bonds contribute significantly to the thermodynamic stability of the complex. nih.gov

Beyond the individual molecule, X-ray crystallography illuminates the supramolecular architecture, which describes how molecules are arranged and interact in the crystal lattice. nih.gov In many square planar glyoxime complexes, intermolecular interactions are significant:

Metal-Metal Stacking: The planar molecules can stack on top of one another, leading to metal-metal interactions along the stacking axis. These interactions are responsible for the low solubility of many of these complexes in various solvents. semanticscholar.org

Hydrogen Bonding: Intermolecular hydrogen bonds can occur between complexes, or between complexes and solvent molecules, leading to the formation of one-, two-, or three-dimensional networks.

Theoretical studies using Density Functional Theory (DFT) can complement experimental data by optimizing molecular geometries and predicting structural features. DFT calculations on [M(Hdmg)₂] complexes (M = Ni, Pd, Pt) have confirmed the planar structures and the asymmetric character of the O-H···O hydrogen bonds. semanticscholar.org

X-ray Diffraction and Crystallography of this compound Complexes

X-ray diffraction studies have been fundamental in elucidating the precise three-dimensional structures of metal-glyoxime complexes. The most studied example, bis(dimethylglyoximato)nickel(II) or Ni(DMG)₂, serves as a model for this class of compounds. Crystallographic data reveal that the Ni(II) ion is coordinated by the four nitrogen atoms of two dimethylglyoxime ligands in a square-planar geometry. researchgate.netresearchgate.net The resulting molecules are nearly perfectly planar. askiitians.com

A key feature revealed by X-ray analysis is the arrangement of these planar molecules in the crystal lattice. They stack in columns along one axis, with the metal centers aligned. researchgate.netjetir.org In Ni(DMG)₂, the distance between adjacent nickel atoms in the stack is approximately 3.24 Å. jetir.org This stacking is a recurring motif in the solid-state structure of square planar d⁸ complexes. The structure of these complexes can be influenced by external factors such as pressure; single-crystal X-ray diffraction on Ni(DMG)₂ at pressures up to 5.1 GPa showed a significant and anisotropic compression, with the largest compression observed perpendicular to the molecular plane, thus shortening the Ni-Ni contacts. ed.ac.uk

Interactive Table: Crystallographic Data for Bis(dimethylglyoximato)nickel(II)

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupIbam-
Ni-N bond distance~1.85 Å researchgate.net
Ni-Ni distance~3.24 - 3.25 Å researchgate.netjetir.org
O-H···O distance~2.44 - 2.45 nm researchgate.netaskiitians.com
Molecular GeometrySquare Planar researchgate.netresearchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Networks within Complexes

A defining characteristic of bis(glyoximato) complexes is the presence of very strong intramolecular hydrogen bonds. askiitians.com When two glyoximate ligands coordinate to the metal center, the oxygen atoms of the oxime groups from adjacent ligands are brought into close proximity. A proton forms a bridge between these two oxygen atoms, creating a short and strong O-H···O hydrogen bond. askiitians.comsemanticscholar.org

X-ray analysis of Ni(DMG)₂ revealed the existence of these extremely short O-H···O hydrogen bonds, with an O···O distance of about 2.44 Å. askiitians.com These hydrogen bonds link the two ligand anions and contribute significantly to the exceptional stability of the complex. researchgate.net They also play a role in enforcing the planarity of the molecule. researchgate.net Theoretical studies suggest that this strong hydrogen bond exists only when the ligands are coordinated to a metal cation; the free ligand has a different geometry. researchgate.net The nature of this H-bond has been debated, with studies suggesting it is asymmetric, meaning the proton is closer to one oxygen than the other. ed.ac.uksemanticscholar.org

In addition to these powerful intramolecular forces, intermolecular hydrogen bonds can play a role in the crystal packing, linking separate complex molecules or connecting them to solvent molecules or counter-ions in the crystal lattice. researchgate.net

Interactive Table: Hydrogen Bond Distances in Metal-Glyoxime Complexes

ComplexH-Bond TypeO···O Distance (Å)Bond NatureReference
Ni(DMG)₂Intramolecular2.44 - 2.45Asymmetric researchgate.netaskiitians.com
[Co₂(DMG)(DMGH)(phen)₄]³⁺Inter-cationic2.409Symmetric researchgate.net

Metal-Metal Interactions and Self-Assembly in Solid-State Aggregates

In the solid state, the planar molecules of bis(glyoximato) complexes like Ni(DMG)₂ self-assemble into stacks or columns. researchgate.netsemanticscholar.org This arrangement leads to direct metal-metal interactions between adjacent molecules in the stack. nih.gov For Ni(DMG)₂, the Ni-Ni distance is about 3.24 Å, which is short enough to indicate a significant interaction, though not a formal chemical bond. jetir.org

These metal-metal interactions are responsible for many of the distinctive properties of these materials, including their deep color and their very low solubility. semanticscholar.orgnih.gov The strength of these interactions is dependent on the metal ion; for instance, the larger 4d and 5d orbitals of palladium and platinum lead to stronger metal-metal stacking compared to the 3d nickel analogue. researchgate.net The electronic properties and color of these stacked solids are highly dependent on the metal-metal proximity, and applying pressure can decrease this distance, leading to a color change (piezochromism). researchgate.netsemanticscholar.org

Interactive Table: Metal-Metal Distances in Stacked Glyoxime Complexes

ComplexMetal-Metal Distance (Å)Reference
Ni(DMG)₂3.24 - 3.254 researchgate.net
Pt(DMG)₂~3.25 researchgate.net
Pd(DMG)₂~3.25 researchgate.net

Electronic and Magnetic Properties of this compound Coordination Compounds

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of square planar d⁸ complexes like Ni(DMG)₂ has been extensively studied using computational methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of the complex.

For Ni(DMG)₂, Pd(DMG)₂, and Pt(DMG)₂, the HOMO and LUMO are primarily centered on the ligands, having π-character. semanticscholar.org The HOMO-LUMO energy gaps are significant, confirming the high stability of these complexes. epstem.net For example, the calculated HOMO-LUMO gap for monomeric [Ni(Hdmg)₂] is 6.302 eV. semanticscholar.org While the frontier orbitals are mostly ligand-based, there are also contributions from the metal d-orbitals, leading to the possibility of Metal-to-Ligand Charge Transfer (MLCT) transitions. semanticscholar.org Specifically for the nickel complex, the HOMO and LUMO have very similar compositions, but adding axial ligands like water or ammonia can alter the orbital composition and energy. semanticscholar.org

Interactive Table: Calculated HOMO-LUMO Gaps

ComplexHOMO-LUMO Gap (eV)Reference
[Ni(Hdmg)₂]6.302 semanticscholar.org
[Pd(Hdmg)₂]6.413 semanticscholar.org
[Pt(Hdmg)₂]6.062 semanticscholar.org

Ligand Field Effects and d-d Transitions

Ligand field theory (LFT) is used to describe the electronic structure of transition metal complexes, explaining how the interaction between the metal and ligands splits the d-orbitals into different energy levels. wikipedia.org For a square planar d⁸ complex like Ni(DMG)₂, the d-orbitals are split in energy, and electronic transitions between these orbitals, known as d-d transitions, are possible. libretexts.orglibretexts.org

These d-d transitions are responsible for the color of many transition metal complexes. fiveable.me However, in bis(glyoximato) complexes, the observed strong absorption bands in the visible region are not pure d-d transitions. researchgate.net DFT calculations show that the main electronic absorptions are assigned to ligand-centered π-π* transitions, often mixed with significant metal-to-ligand charge transfer (MLCT) character. semanticscholar.org Pure d-d transitions in these complexes are typically very weak or obscured by the much more intense charge-transfer bands. semanticscholar.org The notorious d-p transitions, which dominate the color and electronic properties of these compounds in the solid state due to metal-metal interactions, are negligible in monomolecular models, highlighting the importance of the stacked structure. semanticscholar.org

Magnetic Susceptibility Measurements and Spin States

The magnetic properties of this compound complexes are intrinsically linked to the spin state of the central metal ion, which is determined by its d-electron configuration and the coordination geometry imposed by the ligands. Magnetic susceptibility measurements provide a direct method to probe the number of unpaired electrons in a complex, thereby revealing its spin state.

For square planar d⁸ metal complexes, such as those formed by Nickel(II) with this compound, a diamagnetic, low-spin state is typically observed. In the case of the closely related bis(dimethylglyoximato)nickel(II), the complex is known to be diamagnetic with a magnetic moment of 0.00 μB. doubtnut.comchegg.comdoubtnut.com This is a consequence of the strong ligand field provided by the glyoxime, which causes the pairing of all d-electrons in the lower energy orbitals. doubtnut.com This results in a square planar geometry.

Cobalt complexes with ligands similar to this compound exhibit more varied magnetic behavior. Cobalt(II) can form both high-spin and low-spin complexes depending on the specific ligands and coordination environment. neliti.com For instance, octahedral Co(II) complexes can have magnetic moments ranging from approximately 4.6 to 5.3 Bohr Magnetons (B.M.), indicative of a high-spin state with three unpaired electrons. neliti.com However, lower magnetic moments in the range of 2.36 to 3.72 B.M. have also been reported for some octahedral Co(II) complexes, which may be due to an equilibrium between two spin states. neliti.com Cobalt(III) complexes with glyoxime-type ligands are generally low-spin (d⁶ configuration) and therefore diamagnetic.

Iron(III) complexes also exhibit a range of spin states. Both high-spin (S = 5/2) and low-spin (S = 1/2) states are possible and can be influenced by temperature, pressure, or light irradiation. nih.gov The specific spin state can be identified through techniques like magnetic susceptibility measurements, with high-spin Fe(III) complexes showing significantly larger magnetic moments than their low-spin counterparts. nih.govaston.ac.uk For example, a gradual and incomplete spin transition has been observed in some Fe(III) complexes, with the transition temperature (T₁/₂) being a key parameter. nih.govresearchgate.net

A summary of expected magnetic properties for this compound complexes with different metal ions is presented below.

Metal Iond-electron ConfigurationTypical GeometryExpected Spin StateExpected Magnetic Moment (μB)
Ni(II)d⁸Square PlanarLow-spin0 (Diamagnetic)
Co(II)d⁷Octahedral/TetrahedralHigh-spin or Low-spinVariable (e.g., ~4.6-5.3 for high-spin octahedral)
Co(III)d⁶OctahedralLow-spin0 (Diamagnetic)
Fe(III)d⁵OctahedralHigh-spin or Low-spinVariable (e.g., ~5.9 for high-spin)

Redox Chemistry of this compound Complexes

The redox chemistry of this compound complexes is a critical aspect of their reactivity, with electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry being instrumental in elucidating their behavior.

Electrochemical Behavior (Cyclic Voltammetry, Differential Pulse Voltammetry)

Cyclic voltammetry studies on glyoxime complexes, particularly those of cobalt and nickel, have provided significant insights into their redox processes. For cobalt-dimethylglyoxime complexes, which serve as excellent models for this compound systems, distinct redox peaks corresponding to the Co(III)/Co(II) and Co(II)/Co(I) transitions are observed in the potential range of approximately +0.4 V to -1.8 V (vs. Ag/AgCl). researchgate.net

The electrochemical behavior is often influenced by the solvent and the presence of other species in the solution. In many cases, the reduction and oxidation processes can be irreversible or quasi-reversible. For instance, in some heterotrimetallic dimethylglyoxime-based macrocyclic complexes, cyclic voltammetry reveals multiple well-defined redox states, with some being metal-centered and others being ligand-based. imist.ma

The electrochemical reduction of Ni(II) complexes with glyoxime ligands has also been a subject of study, often in the context of developing sensors for nickel ion detection. researchgate.netnih.gov In these systems, the Ni(II) complex is typically adsorbed onto an electrode surface and then electrochemically reduced. researchgate.net The electrochemical reaction for a Ni(II)-dimethylglyoxime complex has been proposed to involve a one-electron process, leading to the formation of a Ni(III) species under certain conditions. researchgate.net

Oxidation States and Redox Couples of Coordinated Metal Ions

The accessible oxidation states and the corresponding redox couples are fundamental to the chemical reactivity of this compound complexes.

For cobalt complexes, the Co(III)/Co(II) and Co(II)/Co(I) redox couples are the most commonly studied. The Co(III)/Co(II) couple is often found to be irreversible, while the Co(II)/Co(I) couple can exhibit more reversible behavior. researchgate.net The potential at which these redox events occur can be influenced by the nature of other ligands present in the complex.

In the case of nickel complexes, the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples are of interest. The electrocatalytic activity of nickel-glyoxime complexes often involves the cycling between Ni(II) and Ni(III) oxidation states. researchgate.net

The following table summarizes the key redox couples for cobalt and nickel this compound complexes.

MetalRedox CoupleTypical Electrochemical Behavior
CobaltCo(III) / Co(II)Often irreversible or quasi-reversible researchgate.net
Co(II) / Co(I)Can be reversible or quasi-reversible researchgate.net
NickelNi(III) / Ni(II)Involved in catalytic cycles researchgate.net
Ni(II) / Ni(I)Studied in reduction processes

Theoretical and Computational Studies of Diethylglyoxime and Its Complexes

Quantum Chemical Calculations (Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. The choice of method involves a trade-off between accuracy and computational cost. arxiv.org

Density Functional Theory (DFT) has become one of the most popular methods for studying molecular systems, including metal complexes of glyoximes. nih.govnih.gov DFT is formally an exact theory, but in practice, it relies on approximations for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. arxiv.org Common functionals like B3LYP, combined with basis sets such as 6-31G(d,p), have proven effective in providing a reliable balance of accuracy and computational efficiency for a wide range of chemical systems. mdpi.comnih.gov DFT is capable of predicting various properties, including geometries, reaction energies, and spectroscopic data. nih.gov

Semi-Empirical Methods , such as AM1, PM3, and MNDO, are derived from the Hartree-Fock formalism but introduce significant approximations and use parameters obtained from experimental data to simplify calculations. uni-muenchen.dewikipedia.orgnih.gov These methods are considerably faster than DFT, making them suitable for very large molecules or for high-throughput screening where millions of calculations may be needed. wikipedia.orgnih.gov The reliance on parameterization means their accuracy can be variable; they perform best for molecules similar to those used in the parameterization dataset. wikipedia.orgststephens.net.in While less accurate for electronic properties than DFT, they can provide good predictions for molecular geometries and heats of formation. wikipedia.org

Table 1: Comparison of Quantum Chemical Methods
FeatureDensity Functional Theory (DFT)Semi-Empirical Methods
Theoretical BasisBased on electron density. In practice, uses an approximate exchange-correlation functional. arxiv.orgBased on Hartree-Fock theory with extensive approximations and empirical parameters. wikipedia.org
Computational CostModerate to high. Scales roughly as N3-N4 with system size (N).Low. Significantly faster than DFT, enabling calculations on very large systems. nih.gov
AccuracyGenerally high for geometries, energies, and electronic properties, depending on the functional and basis set. nih.govLower than DFT. Accuracy is dependent on the quality of the parameterization for the specific molecule type. wikipedia.orgststephens.net.in
Typical ApplicationsDetailed study of small to medium-sized molecules, reaction mechanisms, and spectroscopy. nih.govLarge molecules (e.g., biomolecules), high-throughput screening, and initial geometry estimations. wikipedia.orgnih.gov

Molecular Geometry Optimization and Structural Parameter Prediction

A fundamental task in computational chemistry is geometry optimization , the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. mdpi.comtau.ac.il This minimum-energy structure is known as the equilibrium geometry. youtube.com The process is iterative: starting from an initial guess of the molecular structure, the program calculates the energy and the forces (the negative gradient of the energy) on each atom. youtube.comwayne.edu The atoms are then moved in a direction that lowers the energy, and the process is repeated until the forces are negligible and a stationary point on the potential energy surface is found. tau.ac.ilyoutube.com

The successful completion of a geometry optimization yields critical structural information. These predicted parameters can be directly compared to experimental values obtained from techniques like X-ray crystallography to validate the accuracy of the computational model. For diethylglyoxime and its complexes, this would allow for the precise determination of the coordination environment around a metal center.

Table 2: Key Parameters Obtained from Geometry Optimization
ParameterDescriptionSignificance
Optimized CoordinatesThe final x, y, z coordinates of each atom in the minimum-energy structure.Defines the 3D structure of the molecule.
Bond LengthsThe internuclear distance between two bonded atoms.Provides insight into bond order and strength.
Bond AnglesThe angle formed by three connected atoms.Determines the local shape and steric environment.
Dihedral AnglesThe angle between two planes defined by four atoms.Describes the conformation and rotational orientation of molecular fragments.
Final EnergyThe total electronic energy of the optimized structure.Used to compare the relative stability of different isomers or conformers. umn.edu

Simulation of Spectroscopic Data (IR, UV-Vis, NMR)

Computational methods are powerful tools for simulating and interpreting various types of spectra. By predicting spectra computationally, researchers can assign experimental peaks to specific molecular features, aiding in structure elucidation and characterization.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of experimental absorption bands to specific molecular vibrations, such as C=N stretching or O-H bending in this compound.

UV-Vis Spectroscopy: Electronic absorption spectra are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). medium.comyoutube.com This method calculates the energies required to excite an electron from an occupied orbital to an unoccupied one (electronic transitions) and the probability of each transition (oscillator strength). medium.com These values of excitation energy (often converted to wavelength) and intensity are then plotted to produce a theoretical UV-Vis spectrum. nih.gov Including a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra recorded in solution. nih.govyoutube.com For a Ni(II)-diethylglyoxime complex, this could help identify and assign the characteristic metal-to-ligand charge transfer (MLCT) bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software. researchgate.net These calculations determine the magnetic shielding at each nucleus, which is then converted into a chemical shift value relative to a standard. This is invaluable for assigning peaks in experimental ¹H or ¹³C NMR spectra to specific atoms within the molecule, confirming its structure.

Table 3: Computational Simulation of Spectra
Spectroscopy TypeComputational MethodInformation Obtained
Infrared (IR)Frequency analysis (often using DFT)Vibrational frequencies and intensities. researchgate.net
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Electronic excitation energies and oscillator strengths. medium.com
Nuclear Magnetic Resonance (NMR)Gauge-Independent Atomic Orbital (GIAO)Isotropic shielding tensors, converted to chemical shifts. researchgate.net

Computational Analysis of Electronic Properties (e.g., Dipole Moments, Charge Distribution)

Beyond structure and spectra, computational methods provide deep insight into the electronic nature of molecules.

Charge Distribution: The distribution of charge within a molecule can be quantified by calculating partial atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign a charge to each atom based on the calculated electronic wavefunction. researchgate.net This information is vital for identifying electrophilic and nucleophilic sites within the molecule, predicting its reactivity, and understanding non-covalent interactions like hydrogen bonding. researchgate.net For example, analyzing the charge on the nitrogen and oxygen atoms of this compound can explain their affinity for coordinating with a metal ion.

Table 4: Calculated Electronic Properties
PropertyDescriptionMethod of Calculation
Dipole MomentA measure of the net molecular polarity. researchgate.netStandard output from DFT or other quantum calculations.
Partial Atomic ChargesThe charge assigned to individual atoms in a molecule.Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis. researchgate.net
Molecular Electrostatic Potential (MEP)A map of electrostatic potential onto the electron density surface, showing regions of positive and negative potential. researchgate.netCalculated from the electronic wavefunction.
Frontier Molecular Orbitals (HOMO/LUMO)The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energies and gap are indicators of reactivity. researchgate.netStandard output from DFT or other quantum calculations.

Investigation of Thermodynamic Stability and Reaction Energetics

Computational chemistry is a powerful tool for studying the thermodynamics of chemical compounds and reactions. umn.edu

Thermodynamic Stability refers to the energy of a molecule relative to other possible arrangements of the same atoms (isomers) or relative to a set of decomposition products. umn.edunih.gov By calculating the total energy of this compound and comparing it to the energies of its potential isomers or degradation products, its relative stability can be determined. The conformer or isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. umn.edu These calculations can be extended to predict the stability of its metal complexes.

Reaction Energetics involves calculating the energy change that occurs during a chemical reaction. The enthalpy of reaction (ΔH) can be approximated by the difference between the sum of the calculated total energies of the products and the sum of the energies of the reactants. nih.gov Furthermore, by calculating vibrational frequencies, one can determine zero-point vibrational energies and thermal corrections to obtain more accurate enthalpies and, crucially, Gibbs free energies (ΔG). scielo.br The Gibbs free energy is the ultimate predictor of a reaction's spontaneity under constant temperature and pressure. For the formation of a metal-diethylglyoxime complex, a negative ΔG would indicate that the complexation is a thermodynamically favorable process.

Table 5: Calculated Thermodynamic Parameters
ParameterDescriptionSignificance
Total Electronic EnergyThe energy of the molecule at 0 Kelvin without vibrational motion.Used to compare the relative stability of isomers. umn.edu
Enthalpy (H)The sum of the internal energy and the product of pressure and volume.Used to calculate the heat of reaction (ΔH). nih.gov
Gibbs Free Energy (G)A thermodynamic potential that measures the "useful" work obtainable from a system.The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. scielo.br
Binding EnergyThe energy released upon the formation of a complex from its constituent molecules.Quantifies the strength of the interaction between a ligand and a metal ion.

Advanced Applications in Chemical Research

Analytical Chemistry Methodologies

The specific and sensitive reactions of diethylglyoxime with certain metal ions have been extensively exploited for their qualitative and quantitative determination. These methods are prized for their reliability and relative simplicity.

Selective Precipitation and Gravimetric Determination of Metal Ions (e.g., Ni, Pd)

One of the most well-established applications of glyoximes, including this compound, is in the gravimetric analysis of metal ions, particularly nickel(II) and palladium(II). This method relies on the formation of a stoichiometric and insoluble metal-ligand complex that can be easily isolated and weighed.

With nickel(II) ions in an ammoniacal or buffered solution, this compound forms a distinctively colored, bulky precipitate. The reaction is highly selective for nickel in a controlled pH range of 5 to 9. bu.edu In this range, the formation of the chelate occurs quantitatively. amrita.edu To prevent the precipitation of hydroxides of other metals like iron or chromium that might be present in the sample, a masking agent such as tartaric or citric acid is often added. truman.edu The resulting nickel(II) diethylglyoximate precipitate is then carefully washed, dried, and weighed to determine the nickel content with high accuracy.

Similarly, this compound is an excellent precipitating agent for the gravimetric determination of palladium(II). From a dilute acid solution, palladium(II) reacts with this compound to form a characteristic yellow, insoluble complex. byjus.comias.ac.in This precipitation can be carried out in the presence of other platinum group metals, offering a good degree of selectivity. The international standard ISO 11490 specifies a gravimetric method using dimethylglyoxime (B607122) for the determination of palladium in jewellery alloys, highlighting the reliability of this approach. bbsq.bsiteh.aiintertekinform.com

Table 1: Conditions for Gravimetric Determination of Ni(II) and Pd(II) with Glyoximes

Metal Ion Reagent pH Range Precipitate Color Key Considerations
Nickel(II) This compound/ Dimethylglyoxime 5 - 9 bu.eduamrita.edu Red byjus.com Use of masking agents (tartaric/citric acid) to prevent interference from Fe(III), Cr(III), etc. truman.edu The precipitate is bulky. bu.edu
Palladium(II) This compound/ Dimethylglyoxime Acidic (e.g., dilute HCl) byjus.comias.ac.in Yellow byjus.comias.ac.in Can be selectively precipitated in the presence of other platinum group metals.

Separation of Cations via Complexation (e.g., Ni/Co separation)

The selective complexation of this compound with nickel(II) provides an effective method for the separation of nickel from other metal ions, most notably cobalt(II), which often coexists in ores and alloys. While both nickel and cobalt form complexes with this compound, their properties and the conditions under which they form differ significantly.

Nickel(II) precipitates quantitatively with this compound from a slightly alkaline or ammoniacal solution, whereas the cobalt(II) complex remains soluble under these conditions. bu.edukyoto-u.ac.jp This difference in solubility is the basis for their separation. By carefully controlling the pH and the concentration of the reagent, nickel can be selectively precipitated and removed by filtration, leaving cobalt in the filtrate. saimm.co.za For instance, in the recycling of lithium-ion batteries, dimethylglyoxime has been successfully used to selectively precipitate nickel from a solution containing both nickel and cobalt. saimm.co.za A double precipitation may be necessary in some cases to achieve a clean separation, especially when high concentrations of cobalt are present. rsc.org

Spectrophotometric Determination Techniques

This compound and its analogues are also employed in the spectrophotometric determination of trace amounts of metal ions. This technique relies on the formation of a colored complex in solution, where the intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion.

For the determination of nickel, in the presence of an oxidizing agent like bromine, this compound forms a soluble, red-colored complex with nickel in a higher oxidation state (likely Ni(III) or Ni(IV)). egyankosh.ac.in This complex exhibits strong absorbance at a specific wavelength (around 445 nm for the dimethylglyoxime complex), allowing for the quantification of nickel at low concentrations. egyankosh.ac.inscielo.br To enhance the sensitivity and selectivity of the method, techniques such as solvent extraction or flotation can be employed to concentrate the nickel complex prior to spectrophotometric measurement. scielo.brscribd.com In one such method, the nickel-dimethylglyoxime complex is adsorbed onto microcrystalline naphthalene, separated, dissolved in an organic solvent, and then its absorbance is measured. core.ac.uk

Table 2: Spectrophotometric Determination of Nickel with Dimethylglyoxime

Method Principle Wavelength (λmax) Interferences
Direct Spectrophotometry in Aqueous Solution Formation of a red-colored Ni(III/IV)-DMG complex in alkaline medium with an oxidizing agent. egyankosh.ac.in ~445 nm egyankosh.ac.in Cobalt(II), Gold(III), dichromate ions. egyankosh.ac.in
Flotation-Spectrophotometry Flotation of the Ni-DMG complex at an aqueous-organic interface, followed by dissolution and measurement. scielo.brresearchgate.net 445 nm scielo.br Method is reported to be free from many common cation and anion interferences. researchgate.net
Adsorption on Naphthalene Adsorption of the Ni-DMG complex on naphthalene, followed by dissolution in chloroform (B151607) and measurement. core.ac.uk 375 nm core.ac.uk EDTA interferes. core.ac.uk

Catalysis

Beyond its analytical uses, the ability of this compound to form well-defined coordination complexes has led to their exploration in the field of catalysis. These complexes often serve as structural and functional mimics of more complex biological systems or as catalysts for important chemical reactions.

Biomimetic Catalysis (e.g., Cobaloximes as Models for Vitamin B12 and Related Enzymes)

A prominent example of the use of this compound derivatives in biomimetic catalysis is the study of cobaloximes. These are cobalt complexes containing glyoxime (B48743) ligands, which serve as excellent models for the much more complex corrin (B1236194) ring system found in Vitamin B12 and its coenzymes. msu.edupitt.edulibretexts.org The N4 macrocyclic-like environment provided by the two deprotonated glyoxime ligands in a square planar arrangement around the cobalt center closely mimics the equatorial coordination of the corrin ring in cobalamins. msu.edu

The study of these simpler model compounds has provided invaluable insights into the fundamental chemistry of Vitamin B12, particularly the formation and cleavage of the cobalt-carbon bond, which is central to its biological activity. pitt.edu Researchers can readily synthesize a wide variety of cobaloxime derivatives with different axial ligands, allowing for systematic investigations into the electronic and steric factors that influence the reactivity of the cobalt center. msu.edu These model systems have been instrumental in understanding the mechanisms of enzymatic reactions catalyzed by Vitamin B12, such as methylation reactions and carbon skeleton rearrangements. pitt.edu

Hydrogen Evolution and Other Redox Catalysis

Complexes of this compound and related ligands have also demonstrated catalytic activity in redox reactions, including the electrochemical evolution of hydrogen from water. Cobalt complexes with diimine-dioxime ligands, which are structurally related to this compound complexes, have been developed as catalysts for the reduction of protons to molecular hydrogen. nih.gov

These catalysts are of significant interest as they are based on earth-abundant elements and can operate at modest overpotentials. nih.gov The mechanism of hydrogen evolution is believed to involve proton-coupled electron transfer steps, where the oxime bridge of the ligand can act as a protonation site. nih.gov This mimics aspects of the function of hydrogenase enzymes. The stability and catalytic efficiency of these systems can be tuned by modifying the structure of the dioxime ligand and the other coordinating groups. nih.gov The ability of these and other metal complexes to participate in multi-electron transformations also makes them candidates for broader applications in redox catalysis. nih.gov

α-Diimine Nickel(II) Complexes

The field of polymerization has been significantly advanced by the use of late transition metal complexes, particularly α-diimine nickel(II) catalysts. rsc.org These catalysts are renowned for their ability to polymerize ethylene (B1197577) into highly branched polyethylenes, creating polymers with unique microstructures and properties. ethz.ch The catalytic cycle, first extensively detailed by Brookhart and coworkers, involves a cationic Ni(II)-alkyl complex as the key active species. mdpi.com Ethylene insertion into the nickel-alkyl bond initiates the polymer chain growth. mdpi.com

A distinctive feature of these catalysts is the "chain-walking" mechanism, where the nickel center can move along the polymer chain. ethz.ch This isomerization process, competing with chain propagation, is responsible for the introduction of branches. ethz.ch The properties of the resulting polyethylene (B3416737), such as molecular weight and degree of branching, are highly dependent on reaction conditions like temperature and ethylene pressure, as well as the specific structure of the α-diimine ligand. acs.org Increasing the steric bulk of the ortho-substituents on the ligand's aryl groups generally leads to higher molecular weight polymers and increased branching. acs.orgresearchgate.net

While most research has focused on ligands derived from bulky anilines, the fundamental α-diimine structure, R-N=C(R')-C(R')=N-R, is analogous to the core structure of this compound, HO-N=C(C₂H₅)-C(C₂H₅)=N-OH. The N,N-donor atoms of the α-diimine ligand are crucial for its catalytic activity. This suggests that this compound and its derivatives could serve as foundational components for a new class of polymerization catalysts, warranting further investigation into their synthetic accessibility and catalytic performance.

Catalyst SystemKey FeatureEffect on Polymer
α-Diimine Ni(II)Chain-walking mechanism ethz.chProduces highly branched polyethylene researchgate.net
Cationic Ni(II)-alkylActive species for polymerization mdpi.comInitiates and propagates polymer chain growth mdpi.com
Bulky Ligand SubstituentsIncreased steric hindrance acs.orgIncreases polymer molecular weight and branching acs.org

Materials Science and Supramolecular Chemistry

The ability of this compound to form well-defined, stable complexes with metals is being leveraged to create novel materials with unique structural and functional properties.

Construction of Columnar Structures and 1D Metal-Organic Wires

One-dimensional (1D) metal-organic coordination polymers are of significant interest as they can serve as models for understanding how synthesis variables influence the dimensionality of resulting structures. nih.gov These materials are constructed from metal ions bridged by polytopic organic ligands. nih.gov

In this context, square-planar complexes like nickel(II) this compound are ideal building blocks. In the solid state, nickel glyoxime complexes are known to form extensive stacks with relatively short metal-metal distances, on the order of 3.24 Å for Nickel(II) dimethylglyoxime. researchgate.net This stacking is facilitated by the planar geometry of the individual complex molecules, which allows them to assemble on top of each other, creating columnar structures or 1D "wires." This self-assembly process is a cornerstone of supramolecular chemistry, where non-covalent interactions guide the organization of molecules into larger, ordered architectures. researchgate.netrsc.org The synthesis of such structures can be achieved through various methods, including electrochemical synthesis, which allows for milder reaction conditions and control over the material's morphology. rsc.org

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those generated by lasers. saimm.co.za This property is the basis for technologies like frequency doubling (second-harmonic generation), which is crucial for optical data storage and telecommunications. saimm.co.za Materials with significant NLO responses often feature a donor-π-acceptor (D-π-A) architecture that facilitates intramolecular charge transfer. nih.gov

Metal complexes are a promising class of NLO materials because the metal center can enhance the NLO response of organic ligands and offers a variety of electronic structures based on its coordination environment and oxidation state. researchgate.net The coordination of π-delocalized ligands to a metal center can greatly increase the second-order NLO response. researchgate.net Theoretical and experimental studies on metal complexes with ligands similar to this compound, such as Schiff bases and other glyoximes, have shown their potential as NLO materials. nih.govsemanticscholar.orgnih.gov The planar structure and delocalized electrons in metal-diethylglyoxime complexes make them intriguing candidates for NLO applications, with their properties tunable by changing the central metal ion (e.g., Ni, Pd, Pt). semanticscholar.org

Development of Chelation-Based Sensing Materials (e.g., Moisture Indicators)

Chelation-based sensors operate on the principle that a ligand's interaction with a target analyte (like a metal ion or a small molecule) causes a measurable change in a physical property, such as color or electrical conductance. The detection of moisture is critical in many industrial processes. researchgate.net

The mechanism for many humidity sensors involves the interaction of water molecules with a sensing material, which alters its electrical properties like capacitance or resistance. nih.govmdpi.comprocesssensing.com For instance, the adsorption of water can change the dielectric constant of a material or facilitate ionic conduction. nih.govprocesssensing.com Metal complexes can be used as moisture sensors where the coordination environment of the metal is altered by water molecules, leading to a detectable signal, such as a color change (solvatochromism) or a shift in fluorescence. researchgate.net this compound's ability to form stable, often colored, metal complexes provides a strong basis for its use in chelation-based sensing. A sensor could be designed where the presence of moisture displaces a ligand or alters the complex's geometry, resulting in a distinct visual or electronic signal.

Sensor TypeSensing MechanismKey Principle
Resistive Change in ionic conductivity mdpi.comAdsorbed water molecules facilitate ion movement, decreasing resistance. nih.gov
Capacitive Change in dielectric constant processsensing.comWater molecules adsorb onto a hygroscopic layer, changing the capacitance. processsensing.com
Optical Solvatochromism / Fluorescence researchgate.netInteraction with water alters the electronic structure, causing a color or fluorescence change. researchgate.net

Solvent Extraction and Metal Ion Recovery

The selective removal and recovery of metal ions from aqueous solutions is crucial for industrial wastewater treatment and resource recycling, particularly from waste like spent lithium-ion batteries. saimm.co.zaresearchgate.netresearchgate.net Solvent extraction is a highly effective technique for this purpose, where a metal ion is selectively transferred from an aqueous phase to an immiscible organic phase via complexation with a ligand. scribd.comresearchgate.net

Dimethylglyoxime (DMG), a close analog of this compound, is famously used for the selective precipitation and extraction of nickel. scielo.brwikipedia.org DMG reacts with nickel ions in a neutral or slightly alkaline solution to form a distinct red precipitate, Ni(DMG)₂, which is insoluble in water but soluble in organic solvents like chloroform. scribd.comscielo.br This high selectivity makes it possible to separate nickel from other metals, such as cobalt, which is often challenging due to their similar chemical properties. saimm.co.za

The process involves adjusting the pH of the aqueous solution containing the metal ions and then adding a solution of the glyoxime in an organic solvent. researchgate.netgoogle.com After shaking, the phases are separated, with the nickel complex now in the organic phase. The nickel can then be recovered, and the ligand can potentially be recycled. google.com This method has been successfully applied to recover nickel from the leachate of spent batteries and other industrial effluents. saimm.co.zaresearchgate.netgoogle.com Given the similar chemical nature, this compound is expected to exhibit comparable or potentially enhanced performance in the solvent extraction of nickel and other valuable metals.

ParameterOptimal Condition for Ni Extraction with DMGReference
pH Range 4.7 - 12 (depending on solution matrix) researchgate.net
Complex Ni(DMG)₂ (Red Precipitate) scielo.br
Organic Solvent Chloroform, Diethyl Ether scribd.comgoogle.com
Application Recovery from spent Li-ion batteries saimm.co.zagoogle.com

Q & A

Q. What safety protocols are critical when handling diethylglyoxime in laboratory environments?

  • Methodological Answer : this compound requires stringent safety measures due to its toxicity and flammability. Key protocols include:
  • Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or skin contact .
  • Storage in sealed containers away from heat sources and oxidizing agents .
  • Immediate decontamination of spills using absorbent materials and proper disposal via approved waste facilities .
  • Emergency procedures: For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes and seek medical attention .

Q. How should researchers design experiments to incorporate this compound as a ligand in coordination chemistry studies?

  • Methodological Answer : this compound (H₂deg) is used to synthesize heterobimetallic complexes (e.g., Cu-Mn systems). Key steps include:
  • Reacting H₂deg with metal acetates (e.g., Mn(II) acetate) in methanol under aerobic conditions .
  • Controlling stoichiometry (1:1 molar ratio of H₂deg to metal salts) to ensure bridge formation .
  • Purification via recrystallization and characterization via single-crystal XRD to confirm structural integrity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound and its metal complexes?

  • Methodological Answer :
  • Purity : Elemental analysis (C, H, N) and melting point determination .
  • Structural Confirmation : Single-crystal X-ray diffraction (XRD) for bond geometry, IR spectroscopy for oxime (-NOH) stretching frequencies (~1590 cm⁻¹), and magnetic susceptibility measurements for metal-center interactions .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include only essential data in the main text, with extended details in supplementary materials .

Advanced Research Questions

Q. How can researchers address discrepancies in magnetic coupling data for this compound-bridged heterometallic complexes?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistent synthesis conditions (temperature, solvent purity) to isolate variables affecting magnetic behavior .
  • Data Cross-Validation : Compare results with computational models (e.g., density functional theory (DFT)) to predict coupling constants .
  • Contextual Analysis : Review literature for analogous systems (e.g., dimethylglyoxime complexes) to identify trends or outliers .

Q. What strategies optimize the synthesis of air-sensitive this compound complexes to improve yield and reproducibility?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation during ligand-metal coordination .
  • Slow Ligand Addition : Gradual introduction of H₂deg to metal precursors minimizes side reactions .
  • Temperature Modulation : Conduct reactions at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature .

Q. How should contradictory solubility data of this compound complexes in different solvents be systematically investigated?

  • Methodological Answer :
  • Solvent Screening : Test solubility in polar (water, methanol) vs. non-polar (toluene, hexane) solvents under controlled temperatures .
  • Spectroscopic Monitoring : Use UV-Vis or NMR to track complex stability and solvation effects .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to correlate solubility with solvent polarity .

Q. What computational modeling approaches are suitable for predicting the coordination behavior of this compound in novel metal complexes?

  • Methodological Answer :
  • DFT Calculations : Model electronic structures to predict ligand-metal bond strengths and geometry .
  • Molecular Dynamics (MD) : Simulate solvent interactions and ligand flexibility during coordination .
  • Docking Studies : Explore potential binding modes with biological targets (e.g., enzymes) for bioinorganic applications .

Methodological Guidelines for Data Reporting

Q. How to effectively present spectroscopic and magnetic data in publications involving this compound complexes?

  • Methodological Answer :
  • Tables : Summarize key parameters (e.g., bond lengths, magnetic moments) with error margins .
  • Figures : Use color-coded XRD diagrams or temperature-dependent magnetic susceptibility plots to highlight trends .
  • Supplementary Materials : Include raw datasets (e.g., crystallographic .cif files) in repositories like DataCite, citing DOIs in references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.